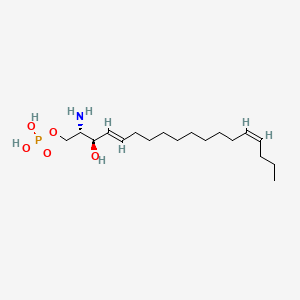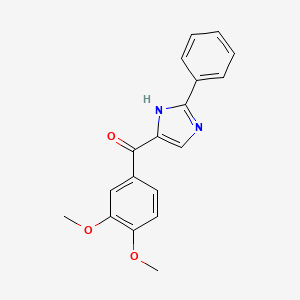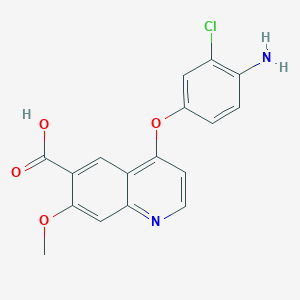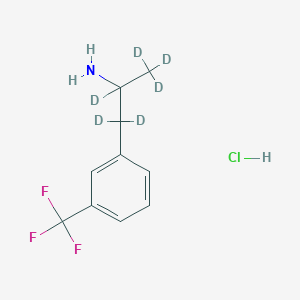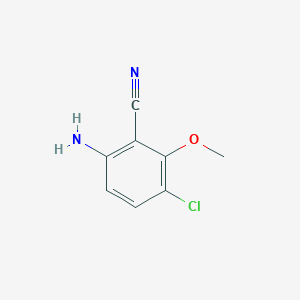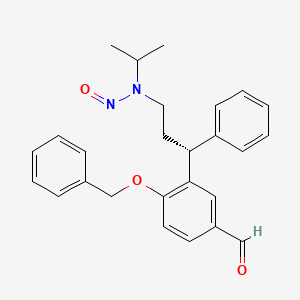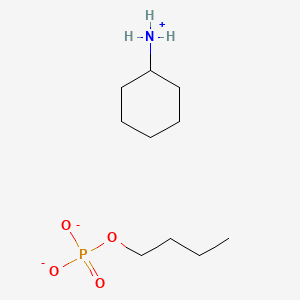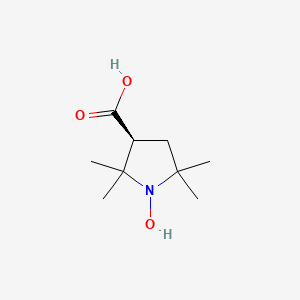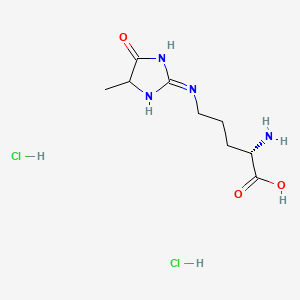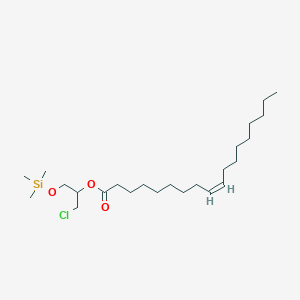
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol is a biochemical compound with the molecular formula C24H47ClO3Si and a molecular weight of 447.17. This compound is used primarily in proteomics research and is known for its unique structural properties, which include a trimethylsilyl group, an oleoyl group, and a chloropropanediol moiety .
Vorbereitungsmethoden
The synthesis of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid, chloropropanediol, and trimethylsilyl chloride.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.
Synthetic Route:
Analyse Chemischer Reaktionen
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxyl groups or amines, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Wissenschaftliche Forschungsanwendungen
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol has several scientific research applications, including:
Proteomics Research: The compound is used in proteomics research to study protein-lipid interactions and the role of lipids in cellular processes.
Lipid Metabolism Studies: It serves as a model compound for studying lipid metabolism and the biological effects of chlorinated lipids.
Food Processing Research: The compound is used to examine the formation of process-induced contaminants in food products undergoing processing.
Wirkmechanismus
The mechanism of action of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives that may have different biological activities .
Vergleich Mit ähnlichen Verbindungen
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C24H47ClO3Si |
|---|---|
Molekulargewicht |
447.2 g/mol |
IUPAC-Name |
(1-chloro-3-trimethylsilyloxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H47ClO3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)28-23(21-25)22-27-29(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- |
InChI-Schlüssel |
HPILEMZURVPDCN-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
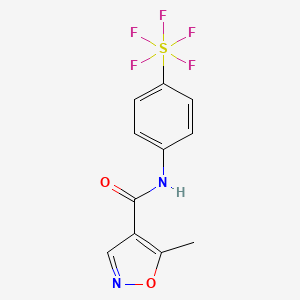
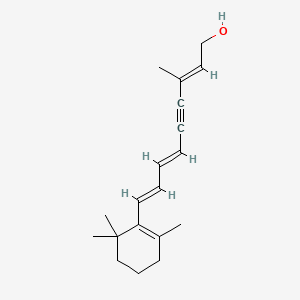
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
